molecular formula C22H15NO5S B2912176 N-[3-(2H-1,3-benzodioxol-5-yl)-4-oxo-4H-chromen-2-yl]-2-(thiophen-2-yl)acetamide CAS No. 902327-40-6

N-[3-(2H-1,3-benzodioxol-5-yl)-4-oxo-4H-chromen-2-yl]-2-(thiophen-2-yl)acetamide

Cat. No.: B2912176
CAS No.: 902327-40-6
M. Wt: 405.42
InChI Key: CBDRWTKADRSCEL-UHFFFAOYSA-N
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Description

N-[3-(2H-1,3-benzodioxol-5-yl)-4-oxo-4H-chromen-2-yl]-2-(thiophen-2-yl)acetamide is a complex organic compound that features a unique combination of benzodioxole, chromone, and thiophene moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(2H-1,3-benzodioxol-5-yl)-4-oxo-4H-chromen-2-yl]-2-(thiophen-2-yl)acetamide typically involves multi-step organic reactions. One common method starts with the preparation of the chromone core, which is then functionalized with the benzodioxole and thiophene groups. The reaction conditions often involve the use of catalysts such as palladium for cross-coupling reactions and specific solvents like dimethylformamide (DMF) to facilitate the reactions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-[3-(2H-1,3-benzodioxol-5-yl)-4-oxo-4H-chromen-2-yl]-2-(thiophen-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups like alkyl or aryl groups.

Scientific Research Applications

N-[3-(2H-1,3-benzodioxol-5-yl)-4-oxo-4H-chromen-2-yl]-2-(thiophen-2-yl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[3-(2H-1,3-benzodioxol-5-yl)-4-oxo-4H-chromen-2-yl]-2-(thiophen-2-yl)acetamide involves its interaction with specific molecular targets. For instance, it may modulate microtubule assembly by suppressing tubulin polymerization or stabilizing microtubule structures, leading to mitotic blockade and cell apoptosis . These interactions are crucial for its potential anticancer activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets N-[3-(2H-1,3-benzodioxol-5-yl)-4-oxo-4H-chromen-2-yl]-2-(thiophen-2-yl)acetamide apart is its unique combination of benzodioxole, chromone, and thiophene moieties

Properties

IUPAC Name

N-[3-(1,3-benzodioxol-5-yl)-4-oxochromen-2-yl]-2-thiophen-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15NO5S/c24-19(11-14-4-3-9-29-14)23-22-20(13-7-8-17-18(10-13)27-12-26-17)21(25)15-5-1-2-6-16(15)28-22/h1-10H,11-12H2,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBDRWTKADRSCEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=C(OC4=CC=CC=C4C3=O)NC(=O)CC5=CC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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